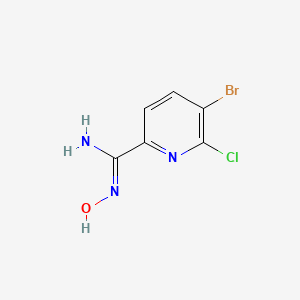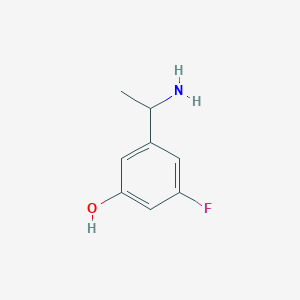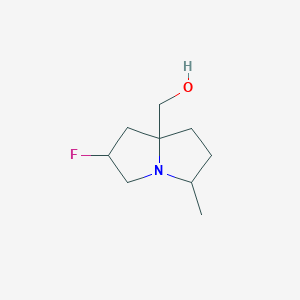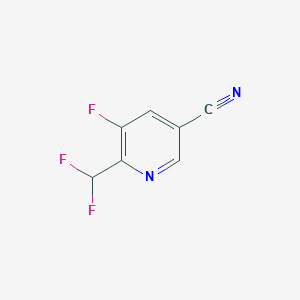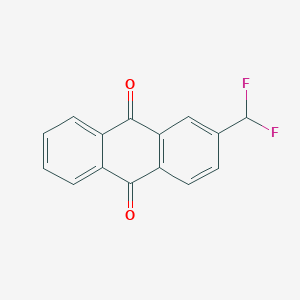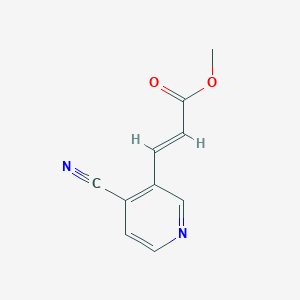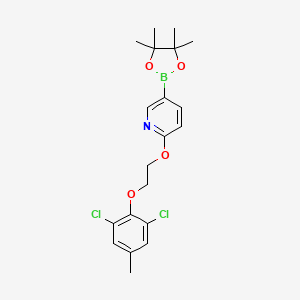
2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a combination of phenoxy, ethoxy, and pyridine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the preparation of the 2,6-dichloro-4-methylphenol, which is then reacted with an appropriate ethoxy compound under controlled conditions.
Formation of the Pyridine Group: The pyridine ring is synthesized separately, often involving the use of specific reagents and catalysts to ensure the correct substitution pattern.
Coupling Reactions: The phenoxy and pyridine groups are then coupled using a suitable linker, such as an ethoxy group, under specific reaction conditions.
Introduction of the Dioxaborolan Group:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridine groups.
Reduction: Reduction reactions may target the dioxaborolan group, converting it to other boron-containing species.
Substitution: The compound can participate in substitution reactions, especially at the chloro and methyl positions on the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It could be used in the synthesis of advanced materials with specific properties.
Biology
Drug Development: The compound might be explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biochemical Studies: It could be used as a probe to study specific biochemical pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent in treating certain diseases.
Diagnostic Tools: It may be used in the development of diagnostic assays.
Industry
Agriculture: The compound could be used in the formulation of agrochemicals.
Polymer Industry: It might be involved in the synthesis of specialized polymers.
作用机制
The mechanism of action of 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through various pathways.
相似化合物的比较
Similar Compounds
2-(2-(2,6-Dichlorophenoxy)ethoxy)pyridine: Lacks the methyl and dioxaborolan groups.
2-(2-(4-Methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the dichloro groups.
Uniqueness
The presence of both dichloro and dioxaborolan groups in 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
属性
分子式 |
C20H24BCl2NO4 |
|---|---|
分子量 |
424.1 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C20H24BCl2NO4/c1-13-10-15(22)18(16(23)11-13)26-9-8-25-17-7-6-14(12-24-17)21-27-19(2,3)20(4,5)28-21/h6-7,10-12H,8-9H2,1-5H3 |
InChI 键 |
BDRRFEXFSRWIQN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


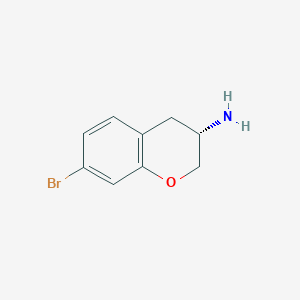

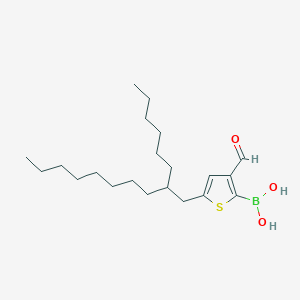
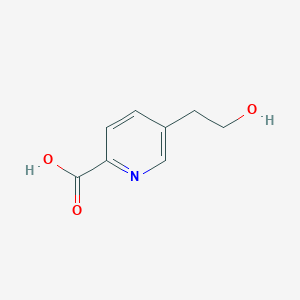
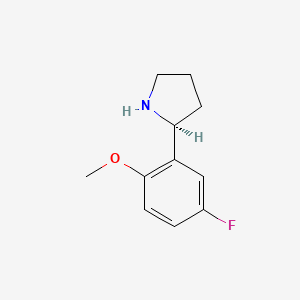
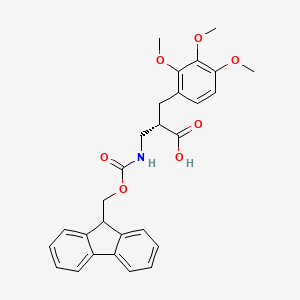
![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
